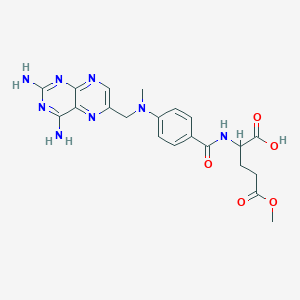

Methotrexate gamma-methyl ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

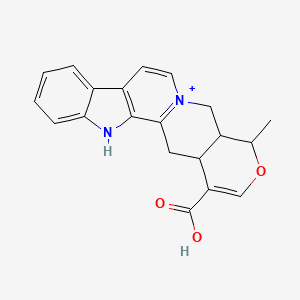

Le méthotrexate gamma-méthyl ester est un dérivé du méthotrexate, un antagoniste bien connu de l'acide folique utilisé dans le traitement de diverses affections inflammatoires chroniques et néoplasiques. Le méthotrexate gamma-méthyl ester est principalement utilisé comme matériau de référence pour les impuretés dans les tests pharmaceutiques . Sa formule moléculaire est C21H24N8O5 et sa masse molaire est de 468,47 g/mol .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse du méthotrexate gamma-méthyl ester implique l'estérification du méthotrexate. Une méthode courante comprend la réaction de l'ester gamma-méthylique de l'acide L-glutamique avec le chlorure de 4-[(benzyloxy)carbonyl]méthylamino]benzoyle . La réaction est généralement effectuée en présence d'une base telle que la diisopropyléthylamine dans un solvant approprié comme le diméthylformamide. Les groupes protecteurs sont ensuite éliminés par hydrogénolyse pour donner le méthotrexate gamma-méthyl ester .

Méthodes de production industrielle

Les méthodes de production industrielle du méthotrexate gamma-méthyl ester ne sont pas bien documentées dans la littérature. Les principes généraux de l'estérification et de la purification utilisés dans la synthèse en laboratoire peuvent être mis à l'échelle pour la production industrielle.

Analyse Des Réactions Chimiques

Types de réactions

Le méthotrexate gamma-méthyl ester peut subir diverses réactions chimiques, notamment :

Oxydation : Cette réaction peut être effectuée à l'aide d'oxydants comme le peroxyde d'hydrogène ou le permanganate de potassium.

Réduction : Les réactions de réduction peuvent être effectuées à l'aide d'agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.

Substitution : Les réactions de substitution nucléophile peuvent se produire, où les nucléophiles remplacent les groupes fonctionnels dans le composé.

Réactifs et conditions courantes

Oxydation : Peroxyde d'hydrogène en milieu aqueux.

Réduction : Borohydrure de sodium dans le méthanol.

Substitution : Nucléophiles comme les amines ou les thiols dans un solvant organique.

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut donner des dérivés oxydés, tandis que la réduction peut produire des formes réduites du composé.

Applications De Recherche Scientifique

Le méthotrexate gamma-méthyl ester a plusieurs applications en recherche scientifique, notamment :

Chimie : Utilisé comme matériau de référence dans l'analyse du méthotrexate et de ses impuretés.

Biologie : Étudié pour ses interactions avec les molécules biologiques et ses effets potentiels sur les processus cellulaires.

Industrie : Utilisé dans les tests pharmaceutiques pour garantir la pureté et la qualité des formulations de méthotrexate.

Mécanisme d'action

Le méthotrexate gamma-méthyl ester, comme le méthotrexate, inhibe l'enzyme dihydrofolate réductase (DHFR), qui est essentielle à la synthèse des nucléotides . Cette inhibition entraîne une diminution de la synthèse des purines et des pyrimidines, inhibant ainsi la prolifération cellulaire . Le composé affecte également d'autres cibles moléculaires et voies, notamment la voie des folates, l'adénosine, les prostaglandines, les leucotriènes et les cytokines .

Mécanisme D'action

Methotrexate gamma-methyl ester, like methotrexate, inhibits the enzyme dihydrofolate reductase (DHFR), which is essential for the synthesis of nucleotides . This inhibition leads to a decrease in purine and pyrimidine synthesis, thereby inhibiting cell proliferation . The compound also affects other molecular targets and pathways, including the folate pathway, adenosine, prostaglandins, leukotrienes, and cytokines .

Comparaison Avec Des Composés Similaires

Le méthotrexate gamma-méthyl ester est similaire à d'autres dérivés du méthotrexate et aux antagonistes de l'acide folique. Parmi les composés similaires, citons :

Méthotrexate : Le composé parent, largement utilisé dans le traitement du cancer et des maladies auto-immunes.

Méthotrexate diméthyl ester : Un autre dérivé ester du méthotrexate utilisé dans la recherche.

Méthoptérine : Un composé apparenté ayant une activité biologique similaire.

Le méthotrexate gamma-méthyl ester est unique en raison de son estérification spécifique, qui peut affecter ses propriétés pharmacocinétiques et pharmacodynamiques par rapport aux autres dérivés du méthotrexate .

Propriétés

IUPAC Name |

2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]-5-methoxy-5-oxopentanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N8O5/c1-29(10-12-9-24-18-16(25-12)17(22)27-21(23)28-18)13-5-3-11(4-6-13)19(31)26-14(20(32)33)7-8-15(30)34-2/h3-6,9,14H,7-8,10H2,1-2H3,(H,26,31)(H,32,33)(H4,22,23,24,27,28) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYGFOBBTCUXHBB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)OC)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N8O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(E)-2-[6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethenyl]-2-[2-[6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-1-(5-oxo-2H-furan-4-yl)ethyl]-2H-furan-5-one](/img/structure/B12319500.png)

![6-(2,2-Dimethyl-1,3-dioxolan-4-yl)-3a-(hydroxymethyl)-2,2-dimethyl-6,6a-dihydrofuro[3,4-d][1,3]dioxol-4-one](/img/structure/B12319505.png)

![N-[2-(dimethylamino)-1-phenylethyl]-6,6-dimethyl-3-[(2-methylthieno[3,2-d]pyrimidin-4-yl)amino]-1,4-dihydropyrrolo[3,4-c]pyrazole-5-carboxamide;hydrochloride](/img/structure/B12319506.png)

![[11-hydroxy-17-(2-hydroxyacetyl)-6,10,13-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl] propanoate](/img/structure/B12319538.png)

![6-[(3-Chloro-2-fluorophenyl)Methyl]-7-fluoro-1,4-dihydro-1-[(1S)-1-(hydroxyMethyl)-2-Methylpropyl]](/img/structure/B12319553.png)

![methyl 3,4,5-triacetyloxy-6-[N-(4-methoxyphenyl)-C-(trifluoromethyl)carbonimidoyl]oxyoxane-2-carboxylate](/img/structure/B12319554.png)